molecular formula C16H16N2O6S B2600882 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide CAS No. 926108-10-3

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide

Cat. No.: B2600882
CAS No.: 926108-10-3
M. Wt: 364.37
InChI Key: JHLUGVOJTSBJNU-UHFFFAOYSA-N
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Description

The compound 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide features a unique molecular architecture combining a formyl group (at position 2), a methoxy group (at position 4) on the phenoxy ring, and a sulfamoyl-substituted phenylacetamide moiety.

  • Formyl group: Enhances electrophilicity, enabling covalent interactions or hydrogen bonding with biological targets.
  • Methoxy group: Provides electron-donating effects, influencing electronic distribution and steric accessibility.
  • Sulfamoyl group: Increases hydrophilicity and mimics sulfonamide antibiotics, suggesting possible antimicrobial or enzyme-inhibitory activity .

This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in infectious diseases or enzyme modulation.

Properties

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-23-13-5-6-15(11(7-13)9-19)24-10-16(20)18-12-3-2-4-14(8-12)25(17,21)22/h2-9H,10H2,1H3,(H,18,20)(H2,17,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLUGVOJTSBJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the phenoxy intermediate: This could involve the reaction of 2-formyl-4-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Coupling with the sulfonamide: The phenoxy intermediate could then be coupled with 3-sulfamoylaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: 2-(2-carboxy-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide.

    Reduction: 2-(2-hydroxymethyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Variations in Benzothiazole Acetamides ()

Key Compounds :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Feature Target Compound Benzothiazole Analogs
Aromatic Core Phenoxy with formyl/methoxy Benzothiazole with trifluoromethyl
Substituents Sulfamoylphenyl Methoxyphenyl or phenyl
Molecular Weight ~375–400 g/mol (estimated) Higher (~350–400 g/mol due to CF₃)
Biological Implications Potential sulfonamide-like activity Likely kinase inhibition or anti-inflammatory use

In contrast, the target compound’s sulfamoyl group improves solubility, favoring systemic applications.

Dimethylphenoxy Acetamides with Amino Alcohol Chains ()

Key Compounds :

  • 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide
Feature Target Compound Dimethylphenoxy Analogs
Backbone Acetamide-phenoxy Complex amino alcohol chains
Substituents Formyl, methoxy, sulfamoyl Dimethylphenoxy, diphenylhexan
Steric Effects Moderate High (due to branched chains)
Target Specificity Enzymes (e.g., dihydropteroate synthase) Likely protease or receptor targets

Analysis: The dimethylphenoxy analogs’ bulky structures suggest specificity for large enzymatic pockets, whereas the target compound’s compact design may favor broader substrate interactions.

Sulfanyl and Methoxyphenyl Acetamides ()

Key Compound :

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Feature Target Compound Sulfanyl Analog
Functional Group Sulfamoyl Sulfanyl (S–)
Electronic Effects Strong electron-withdrawing Moderate electron-donating
Bioactivity Antimicrobial (hypothesized) Confirmed antimicrobial activity

Analysis: The sulfanyl group’s redox activity and hydrogen-bonding capacity differ from the sulfamoyl group’s stability and polarity. This highlights how minor substituent changes alter mechanism and efficacy.

Nitrophenyl and Formyl-Methoxyphenoxy Acetamide ()

Key Compound :

  • 2-(4-Formyl-2-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
Feature Target Compound Nitrophenyl Analog
Electron-Withdrawing Group Sulfamoyl (SO₂NH₂) Nitro (NO₂)
Solubility Higher (polar SO₂NH₂) Lower (lipophilic NO₂)
Reactivity Stable, hydrogen-bonding Photoreactive, potentially mutagenic

Analysis : The nitro group’s lipophilicity and reactivity limit therapeutic utility compared to the sulfamoyl group’s balance of solubility and stability .

Biological Activity

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features multiple functional groups, including a sulfonamide moiety, which is often associated with enhanced antibacterial properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is this compound, with the molecular formula C16H16N2O6SC_{16}H_{16}N_{2}O_{6}S. The structure incorporates a methoxyphenoxy group and a sulfonamide group, contributing to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₆S
Molar Mass368.37 g/mol
CAS Number926108-10-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Phenoxy Intermediate : This step includes reacting 2-formyl-4-methoxyphenol with a halogenated acetic acid derivative under basic conditions.
  • Coupling with Sulfonamide : The phenoxy intermediate is coupled with 3-sulfamoylaniline using coupling reagents such as EDCI in the presence of a base like triethylamine.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of similar structures may possess anti-inflammatory properties. Investigations into the compound’s ability to inhibit pro-inflammatory cytokines could provide insights into its therapeutic potential.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that similar compounds can inhibit microbial growth effectively. For instance, derivatives with sulfonamide groups have been shown to inhibit the growth of various bacterial strains, indicating potential for further development in antimicrobial therapies.
  • Pharmacological Evaluation : A study on related compounds highlighted their selective inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. This suggests that this compound may also interact with similar biological pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may act by:

  • Inhibiting Enzymatic Activity : Similar compounds have shown mechanisms involving enzyme inhibition, particularly in pathways related to inflammation and microbial resistance.
  • Disrupting Membrane Integrity : The structural components may allow for interaction with bacterial membranes, leading to cell lysis.

Comparison with Similar Compounds

The biological activity can vary significantly among compounds with similar structures due to differences in functional groups and steric effects. For example:

Compound NameUnique Features
2-(2-formyl-4-hydroxyphenoxy)-N-(3-sulfamoylphenyl)acetamideHydroxyl group instead of methoxy
2-(2-formyl-4-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamideDifferent position of the sulfonamide group

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between formylphenoxy acetic acid derivatives and sulfamoyl-substituted anilines. Key steps include:

  • Formylation : Introduction of the formyl group via oxidation of hydroxyphenoxy precursors using reagents like chromium trioxide under acidic conditions .
  • Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) to react the activated carboxylate with the sulfamoylaniline moiety .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product. Reaction yields depend on temperature control (60–80°C) and anhydrous conditions .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the presence of the formyl proton (~9.8 ppm) and sulfamoyl group protons (~7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ = 403.12) .
  • X-ray crystallography : Resolve spatial arrangement of the acetamide bridge and sulfamoyl-phenyl interactions .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Test against carbonic anhydrase or tyrosine kinases due to the sulfamoyl group’s known role in enzyme binding .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenoxy or sulfamoyl groups) affect bioactivity?

  • Methodological Answer :

  • SAR studies : Compare derivatives with halogenated, methyl, or methoxy substituents. For example:
SubstituentBioactivity Trend
Formyl Enhanced antitumor activity (IC50_{50} < 10 µM)
Sulfamoyl Improved enzyme binding affinity (ΔG = -9.2 kcal/mol)
Methoxy Increased metabolic stability (t1/2_{1/2} > 4 hrs)
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .

Q. What analytical strategies address discrepancies in biological data across studies?

  • Methodological Answer :

  • Batch consistency : Verify purity (>95%) via HPLC and elemental analysis .
  • Solubility optimization : Use DMSO/PBS mixtures to mitigate aggregation artifacts .
  • Dose-response validation : Replicate assays with independent cell lines (e.g., A549 vs. HT-29) to rule out cell-specific effects .

Q. How can metabolic stability and degradation pathways be investigated?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolites (e.g., demethylation or sulfamoyl cleavage) .
  • Stability under stress : Expose to UV light, heat, or acidic/basic conditions to assess photodegradation and hydrolysis .

Q. What techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : SILAC labeling to identify differentially expressed proteins in treated cells .
  • Transcriptomics : RNA-seq to map pathways affected by the compound (e.g., apoptosis or oxidative stress) .
  • Fluorescence microscopy : Tagged analogs (e.g., BODIPY conjugates) to track cellular uptake and sublocalization .

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